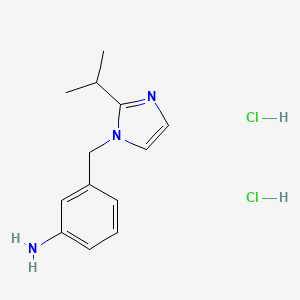

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride is a synthetic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides under basic conditions.

Formation of the Phenylamine Derivative: The phenylamine derivative is synthesized by reacting the imidazole intermediate with benzyl halides in the presence of a base.

Final Conversion to Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Analyse Des Réactions Chimiques

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted phenylamine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's imidazole structure is crucial for its biological activity. Imidazole derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets.

Anticancer Activity : Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride. For instance, research has shown that imidazole-based compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

| Study | Compound | Effect |

|---|---|---|

| Imidazole Derivative | Induces apoptosis in cancer cell lines | |

| Platinum Complex | Higher cytotoxicity compared to standard treatments |

Antibacterial Applications

The antibacterial properties of imidazole compounds have been documented, making them candidates for developing new antimicrobial agents. Studies have demonstrated that certain imidazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

| Bacterial Strain | Activity |

|---|---|

| S. aureus | Effective |

| K. pneumoniae | Significant inhibition |

Neurological Research

Imidazole derivatives are being investigated for their role in neuroprotection and as potential treatments for neurodegenerative diseases such as Parkinson's disease. The activation of E3 ligase Parkin, which is implicated in the pathogenesis of Parkinson's disease, has been linked to certain imidazole compounds .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives, including this compound, assessing their efficacy against various cancer cell lines. The results indicated that these compounds could serve as lead molecules for developing new anticancer therapies due to their selective cytotoxicity against tumor cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

In a comprehensive review focusing on the synthesis and antibacterial activity of imidazole derivatives, it was found that compounds with similar structures to this compound displayed potent activity against multi-drug resistant bacterial strains. This highlights the potential for these compounds in addressing global health challenges related to antibiotic resistance .

Activité Biologique

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride, with the CAS number 1211449-75-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, synthesizing findings from various studies and sources.

The compound's molecular formula is C13H19Cl2N3, with a molecular weight of 288.22 g/mol. Its structure features an imidazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉Cl₂N₃ |

| Molecular Weight | 288.22 g/mol |

| CAS Number | 1211449-75-0 |

| Solubility | Moderately soluble |

| Bioavailability Score | 0.55 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

In a comparative analysis of various imidazole derivatives, compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for related compounds ranged from 3.12 to 40 µM, indicating a promising antibacterial profile:

| Compound Type | Bacteria | MIC (µM) |

|---|---|---|

| Imidazole derivatives | S. aureus | 20 - 40 |

| Imidazole derivatives | E. coli | 40 - 70 |

The mechanism through which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the imidazole moiety may enhance interaction with microbial targets, leading to increased efficacy.

Case Studies

- Study on Antimicrobial Efficacy : One study evaluated a series of imidazole-based compounds against multidrug-resistant strains of Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited lower MIC values compared to traditional antibiotics like ceftriaxone, suggesting potential as new therapeutic agents .

- In Vivo Testing : An in vivo study assessed the effectiveness of imidazole derivatives in animal models infected with resistant bacterial strains. The results showed significant reductions in bacterial load when treated with these compounds, reinforcing their potential as effective antibacterial agents .

Propriétés

IUPAC Name |

3-[(2-propan-2-ylimidazol-1-yl)methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11;;/h3-8,10H,9,14H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCMEIMDCMKACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676304 |

Source

|

| Record name | 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211449-75-0 |

Source

|

| Record name | 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.